molecular formula C12H14F3N3O4 B6245830 ethyl 2-(azetidin-3-yl)pyrimidine-5-carboxylate, trifluoroacetic acid CAS No. 2408957-89-9

ethyl 2-(azetidin-3-yl)pyrimidine-5-carboxylate, trifluoroacetic acid

Cat. No.: B6245830
CAS No.: 2408957-89-9
M. Wt: 321.3
InChI Key:
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Description

Ethyl 2-(azetidin-3-yl)pyrimidine-5-carboxylate, trifluoroacetic acid is a compound that combines a pyrimidine ring with an azetidine moiety, linked through a carboxylate ester The trifluoroacetic acid component is often used as a counterion to enhance the solubility and stability of the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(azetidin-3-yl)pyrimidine-5-carboxylate typically involves the formation of the azetidine ring followed by its attachment to the pyrimidine core. One common method involves the cyclization of an appropriate precursor under basic conditions to form the azetidine ring. This is followed by esterification to introduce the ethyl carboxylate group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for the cyclization step and high-efficiency purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(azetidin-3-yl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The azetidine ring can be oxidized to form more complex heterocyclic structures.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the pyrimidine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the azetidine ring can lead to the formation of lactams, while nucleophilic substitution on the pyrimidine ring can introduce various functional groups.

Scientific Research Applications

Ethyl 2-(azetidin-3-yl)pyrimidine-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which ethyl 2-(azetidin-3-yl)pyrimidine-5-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved would vary based on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(azetidin-3-yl)pyrimidine-5-carboxylate: Similar in structure but without the trifluoroacetic acid component.

    Azetidine derivatives: Compounds containing the azetidine ring but with different substituents.

    Pyrimidine derivatives: Compounds with modifications to the pyrimidine ring.

Uniqueness

Ethyl 2-(azetidin-3-yl)pyrimidine-5-carboxylate, trifluoroacetic acid is unique due to the combination of the azetidine and pyrimidine rings, along with the presence of the trifluoroacetic acid counterion. This combination can enhance the compound’s solubility, stability, and potential biological activity, making it a valuable scaffold for further chemical and biological studies.

Properties

CAS No.

2408957-89-9

Molecular Formula

C12H14F3N3O4

Molecular Weight

321.3

Purity

95

Origin of Product

United States

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